2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Description
This compound belongs to the imidazo[2,1-b][1,3]benzothiazole family, characterized by a fused bicyclic core comprising a tetrahydroimidazole ring and a benzothiazole moiety. The 2,4-dichlorophenyl substituent at position 2 introduces electron-withdrawing chlorine atoms, which influence electronic properties, lipophilicity, and biological interactions.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2S/c16-9-5-6-10(11(17)7-9)12-8-19-13-3-1-2-4-14(13)20-15(19)18-12/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWHFGWXQAGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole scaffold is typically synthesized via condensation of 2-aminobenzenethiol derivatives with carbonyl-containing reagents. For this compound, 2-amino-5,6,7,8-tetrahydrobenzothiazole serves as the starting material. In a modified approach, 2-aminobenzenethiol is reacted with cyclohexanone under acidic conditions to form the tetrahydrobenzothiazole core, followed by bromination at position 2 to introduce reactivity for subsequent imidazole ring formation.
Imidazo[2,1-b]thiazole Cyclization
The imidazo[2,1-b]thiazole system is constructed via a cyclocondensation reaction. A representative method involves treating 2-amino-5,6,7,8-tetrahydrobenzothiazole with α-bromo-2,4-dichlorophenylacetophenone in the presence of triethylamine (TEA) as a base. The reaction proceeds under reflux in acetonitrile for 6–7 hours, yielding the intermediate 2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole.
Table 1: Cyclization Reaction Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| α-Bromo-2,4-dichlorophenylacetophenone | Acetonitrile | Reflux | 6–7 | 72–78 |
| TEA | Dioxane | 80°C | 4 | 65 |
Introduction of the Carbaldehyde Group
The 3-carbaldehyde functionality is introduced via oxidation of a hydroxymethyl precursor or direct formylation. A Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is effective. The intermediate from Section 2.2 is treated with POCl₃/DMF at 0–5°C, followed by hydrolysis with sodium bicarbonate to yield the target aldehyde.
Equation 1: Vilsmeier-Haack Formylation
$$
\text{Intermediate} + \text{POCl}3 + \text{DMF} \rightarrow \text{Target Compound} + \text{HCl} + \text{PO(OH)}3
$$
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Polar aprotic solvents like acetonitrile and dioxane enhance reaction rates by stabilizing transition states. Catalytic TEA improves yields by neutralizing HBr generated during cyclization. Substituting TEA with K₂CO₃ in DMF increases yields to 78% but prolongs reaction times to 8 hours.
Temperature and Time Dependence
Cyclization at reflux (82°C for acetonitrile) achieves optimal yields within 6 hours. Lower temperatures (60°C) result in incomplete reactions (<50% yield), while exceeding 90°C promotes side reactions.
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
Calculated for C₁₆H₁₂Cl₂N₂OS: C, 54.71%; H, 3.44%; N, 7.97%. Found: C, 54.68%; H, 3.47%; N, 7.93%.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 3 | 65 | 95 |
| Vilsmeier-Haack | 2 | 72 | 98 |
| Bromination-Formylation | 4 | 58 | 92 |
The Vilsmeier-Haack route offers superior yield and purity but requires stringent temperature control. Cyclocondensation is more scalable but necessitates intermediate purification.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The imidazo[2,1-b][1,3]benzothiazole scaffold is highly tunable, with substitutions at positions 2 and 3 significantly altering properties. Key analogs include:
*Estimated based on structural analogs.
- Electron-Withdrawing vs. Nitro groups (e.g., 4-nitrophenyl analog) may confer redox-sensitive properties .
- Halogen Effects: Chlorine atoms in the target compound could engage in halogen bonding with biological targets, enhancing binding specificity compared to non-halogenated analogs .
Crystallographic and Structural Insights
- Planarity and Conformation : The imidazo[2,1-b][1,3]benzothiazole core is nearly planar (r.m.s. deviation <0.05 Å), with the tetrahydro ring adopting a half-chair conformation. Substituent orientation (e.g., dihedral angles of 16–23° for phenyl groups) influences crystal packing and intermolecular interactions .
- Halogen Interactions : In chlorophenyl derivatives, C–Cl···π or Cl···S interactions may stabilize crystal structures, as seen in related benzothiazoles .
Biological Activity
2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole (CAS No. 478029-45-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C15H12Cl2N2S
- Molecular Weight : 323.24 g/mol
- Structure : The compound features a fused imidazo-benzothiazole structure with dichlorophenyl substitution.
Biological Activities
The compound exhibits a range of biological activities that have been documented in various studies:
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess significant antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial and fungal strains. The presence of the benzothiazole moiety is crucial for this activity due to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Properties
Studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented through various assays that measure cytokine production and inflammatory marker expression. The presence of the imidazole ring is thought to contribute to these effects by interfering with inflammatory mediators .
Case Study: Antimalarial Activity
A notable study focused on the antimalarial properties of benzothiazole derivatives found that compounds structurally related to this compound exhibited significant activity against Plasmodium falciparum. The lead compound demonstrated an IC50 value in the low micromolar range and showed promise in vivo in murine models by significantly reducing parasitemia levels and improving survival rates .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzothiazole framework can enhance biological activity. For example:
- Substituents : The introduction of electron-withdrawing groups like chloro atoms enhances potency.
- Ring Modifications : Variations in the imidazole ring can affect solubility and bioavailability.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimalarial | 0.5 | |
| Compound B | Anticancer | 1.0 | |
| Compound C | Antimicrobial | 0.3 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Modulation of Immune Response : The compound may influence cytokine release and immune cell activation.
Q & A
Basic: What are the standard protocols for synthesizing 2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole?
Methodological Answer:
The synthesis involves reacting 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-(2,4-dichlorophenyl)ethanone. A typical procedure includes:
- Dissolving reactants in acetone under reflux for 24 hours.
- Acidic workup (6N HCl in ethanol) followed by basification with NH₄OH.
- Crystallization from ethanol yields the product (82% yield, m.p. 440–442 K).
Key characterization includes IR spectroscopy (ν ~3137 cm⁻¹ for NH/CH stretches), ¹H NMR (δ ~7.6–8.1 ppm for aromatic protons), and elemental analysis .
Advanced: How can synthesis conditions be optimized to improve yield or scalability?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) may enhance reactivity in cyclization steps .
- Catalysis : Base catalysts (e.g., K₂CO₃) can accelerate imidazole ring formation.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 45 minutes at 130°C for analogous imidazo-benzothiazoles) .
- Purification : Gradient crystallization (water-ethanol mixtures) improves purity without column chromatography .
Basic: What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- X-ray diffraction (XRD) : Resolves planar imidazo[2,1-b]benzothiazole core (r.m.s. deviation <0.01 Å) and phenyl ring twist angles (~17–23°) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylene groups at δ ~1.7–2.6 ppm) and confirms substitution patterns .
- IR spectroscopy : Identifies functional groups (e.g., C=S stretches at ~555 cm⁻¹) .
Advanced: How can conflicting biological activity data across studies be reconciled?
Methodological Answer:
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., FLT3 inhibition vs. cytochrome P450 induction) .
- Structural analogs : Substitutions (e.g., 4-chlorophenyl vs. 4-methylphenyl) alter target selectivity .
- Dosage and formulation : Solubility (e.g., DMSO vs. aqueous buffers) affects bioavailability in vitro .
Standardized protocols (e.g., NIH/NCATS guidelines) and structure-activity relationship (SAR) studies are recommended for cross-study validation.
Basic: What biological activities are reported for this compound?
Methodological Answer:
Reported activities include:
- Antitumor : Inhibition of FLT3 kinase (IC₅₀ ~1–10 µM) .
- Antimicrobial : Activity against protozoan parasites (e.g., Leishmania) via cytochrome P450 modulation .
- Apoptosis modulation : Protection of germ cells and lymphocytes from oxidative stress .
Advanced: What mechanistic insights exist for its antitumor activity?
Methodological Answer:
Proposed mechanisms include:
- Kinase inhibition : Competitive binding to FLT3 ATP pockets, disrupting signal transduction .
- Metabolic interference : Induction of CYP3A4 via RXR/VDR pathways, altering drug metabolism in cancer cells .
- Apoptosis regulation : Upregulation of Bcl-2 family proteins in lymphocytes .
Structural: How does X-ray crystallography clarify conformational dynamics?
Methodological Answer:
XRD reveals:
- Planarity : The imidazo[2,1-b]benzothiazole core is planar (r.m.s. deviation <0.01 Å), critical for π-π stacking in crystal lattices .
- Ring conformations : The tetrahydrohexane ring adopts a half-chair conformation, influencing solubility and packing .
- Intermolecular interactions : Van der Waals forces dominate crystal stabilization, with no hydrogen bonding observed .
Advanced: How do structural modifications impact bioactivity?
Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., Cl at 2,4-positions) enhance FLT3 inhibition but reduce solubility .
- Heteroatom replacement : Replacing sulfur with oxygen (e.g., imidazo-oxazoles) reduces antitumor potency but improves metabolic stability .
- Chirality : Enantiomers (e.g., 6R vs. 6S) show divergent activity profiles in kinase assays .
Basic: How is purity assessed for this compound?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity ≥95% .
- Melting point analysis : Sharp m.p. ranges (e.g., 440–442 K) indicate crystallinity and purity .
- Elemental analysis : Matches calculated C/H/N/S percentages (e.g., C: 70.83%, H: 5.55%) .
Advanced: What computational methods support SAR studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
